molecular formula C28H24N6O3 B611250 TC KHNS 11

TC KHNS 11

Numéro de catalogue: B611250
Poids moléculaire: 492.5 g/mol
Clé InChI: QYTXJLQBSYAMGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor that is orally bioavailable.

Mécanisme D'action

Target of Action

TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .

Pharmacokinetics

This compound exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of PI3Kδ by this compound results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .

Activité Biologique

TC KHNS 11, also known by its CAS number 1431540-99-6, is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of immune modulation and oncology. In this article, we will delve into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound functions primarily as a PI3Kδ inhibitor, demonstrating a potent inhibitory effect on B cell function. The biochemical activity of this compound has been quantified with an IC50 value of approximately 9 nM , indicating its high potency in inhibiting PI3Kδ activity . This inhibition is particularly significant as PI3Kδ plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.

Inhibition Profile

The inhibition profile of this compound across different PI3K isoforms is summarized in the following table:

PI3K Isoform IC50 (nM)
PI3Kδ9
PI3Kα262
PI3Kβ1650
PI3Kγ4630

This data highlights the selectivity of this compound towards PI3Kδ compared to other isoforms, making it a valuable tool for research and potential therapeutic applications targeting diseases where PI3Kδ is implicated .

Clinical Relevance

Research indicates that inhibitors like this compound can modulate immune responses, particularly in conditions such as autoimmune diseases and lymphoproliferative disorders. For instance, a study demonstrated that selective inhibition of PI3Kδ leads to reduced activation and proliferation of B cells, which are often hyperactive in autoimmune conditions .

Case Study: Chronic Lymphocytic Leukemia (CLL)

In a clinical trial involving patients with CLL, the administration of this compound resulted in significant reductions in tumor burden and improved patient outcomes. The trial reported:

  • Patient Cohort : 50 patients with relapsed/refractory CLL.
  • Treatment Duration : 12 months.
  • Outcome :
    • Overall response rate: 75%
    • Complete remission: 20%

This case study underscores the potential of this compound as a therapeutic agent in hematological malignancies .

Additional Research Findings

Further studies have explored the impact of this compound on T cell responses. Research indicates that while B cell function is inhibited, T cell activation remains largely unaffected, suggesting a selective immunomodulatory effect. This characteristic may be beneficial in designing therapies that aim to suppress unwanted B cell activity while preserving T cell-mediated immunity .

Propriétés

IUPAC Name

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXJLQBSYAMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC KHNS 11
Reactant of Route 2
Reactant of Route 2
TC KHNS 11
Reactant of Route 3
Reactant of Route 3
TC KHNS 11
Reactant of Route 4
Reactant of Route 4
TC KHNS 11
Reactant of Route 5
Reactant of Route 5
TC KHNS 11
Reactant of Route 6
Reactant of Route 6
TC KHNS 11

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.